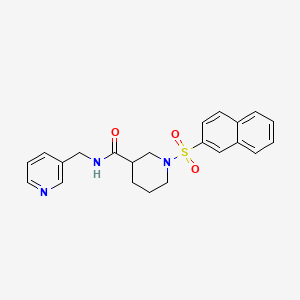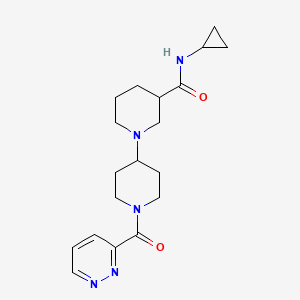
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as NPS-2143 and is a selective calcium-sensing receptor antagonist.
Mecanismo De Acción
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide acts as a selective calcium-sensing receptor antagonist. It binds to the calcium-sensing receptor and inhibits its activity. This results in a decrease in the release of parathyroid hormone, which is involved in regulating calcium levels in the body.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce bone resorption, and improve cardiovascular function. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments is that it is a highly selective calcium-sensing receptor antagonist. This allows researchers to study the specific effects of inhibiting this receptor without affecting other pathways. One limitation is that it can be difficult to synthesize, which can limit its availability for research.
Direcciones Futuras
There are a number of future directions for research on 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. One area of focus is on its potential as a treatment for cancer. Researchers are studying its effects on different types of cancer cells and exploring its potential use in combination with other treatments. Another area of focus is on its potential use in treating osteoporosis and other bone diseases. Researchers are studying its effects on bone resorption and exploring its potential as a bone-building agent. Finally, researchers are also exploring its potential use in treating cardiovascular disease and kidney disease.
Métodos De Síntesis
The synthesis of 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide involves a multi-step process. The first step involves the reaction of 2-naphthalenesulfonyl chloride with piperidine to form 2-naphthalenesulfonylpiperidine. The second step involves the reaction of 2-naphthalenesulfonylpiperidine with 3-pyridinemethanol to form 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-piperidine-3-carboxamide. The final step involves the reaction of 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-piperidine-3-carboxamide with thionyl chloride to form 1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(2-naphthylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and is being studied as a potential treatment for breast cancer, prostate cancer, and pancreatic cancer. It has also been studied for its potential use in treating osteoporosis, cardiovascular disease, and kidney disease.
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-15-17-5-3-11-23-14-17)20-8-4-12-25(16-20)29(27,28)21-10-9-18-6-1-2-7-19(18)13-21/h1-3,5-7,9-11,13-14,20H,4,8,12,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNPKVFMOQNCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-naphthalen-2-ylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

![4-methyl-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5493845.png)
![N-{5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B5493847.png)
![N-[2-(4-methoxyphenoxy)ethyl]-1-pyrrolidinecarboxamide](/img/structure/B5493861.png)
![6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)

![N-cyclopentyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493900.png)
![5-[4-(benzyloxy)benzylidene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5493910.png)
![1-ethyl-3-methyl-4-[4-(1H-pyrazol-4-yl)butanoyl]piperazin-2-one](/img/structure/B5493920.png)
![2-[(diphenylacetyl)amino]-N-(3-hydroxypropyl)-3-phenylacrylamide](/img/structure/B5493925.png)

